1(2H)-Naphthalenone, 3,4-dihydro-6,8-dimethyl-
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Overview
Description
1(2H)-Naphthalenone, 3,4-dihydro-6,8-dimethyl- is an organic compound belonging to the class of naphthalenones It is characterized by a naphthalene ring system with a ketone functional group at the 1-position and two methyl groups at the 6 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-6,8-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of Friedel-Crafts acylation followed by cyclization. The reaction conditions often require a Lewis acid catalyst such as aluminum chloride and an appropriate solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1(2H)-Naphthalenone, 3,4-dihydro-6,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1(2H)-Naphthalenone, 3,4-dihydro-6,8-dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-6,8-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The ketone group can form hydrogen bonds or other interactions with active sites, influencing the activity of the target molecules. The methyl groups may also play a role in modulating the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
- 1(2H)-Naphthalenone, 3,4-dihydro-
- 1(2H)-Naphthalenone, 6,8-dimethyl-
- 1(2H)-Naphthalenone, 3,4-dihydro-6-methyl-
Uniqueness: 1(2H)-Naphthalenone, 3,4-dihydro-6,8-dimethyl- is unique due to the presence of both the 3,4-dihydro and 6,8-dimethyl substituents, which confer distinct chemical and physical properties
Properties
IUPAC Name |
6,8-dimethyl-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-8-6-9(2)12-10(7-8)4-3-5-11(12)13/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPWTZMYDFACMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)CCCC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343457 |
Source
|
Record name | 1(2H)-Naphthalenone, 3,4-dihydro-6,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30316-30-4 |
Source
|
Record name | 1(2H)-Naphthalenone, 3,4-dihydro-6,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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